molecular formula C20H19NO B13095954 2-Indolinone, 3,3-diallyl-1-phenyl- CAS No. 19048-20-5

2-Indolinone, 3,3-diallyl-1-phenyl-

Cat. No.: B13095954
CAS No.: 19048-20-5
M. Wt: 289.4 g/mol
InChI Key: ZAEAFXXRGMLYMD-UHFFFAOYSA-N
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Description

2-Indolinone, 3,3-diallyl-1-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolinone, 3,3-diallyl-1-phenyl- typically involves the construction of the indole nucleus followed by functionalization at specific positions. One common method includes the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . This method allows for the effective formation of key indole intermediates, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using palladium-catalyzed reactions. For example, a palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones provides diverse indolines with broad functional group compatibility in good yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Indolinone, 3,3-diallyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Indolinone, 3,3-diallyl-1-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Indolinone, 3,3-diallyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit cyclin-dependent kinase-2 function in cancer cells, thereby regulating cell cycle progression and inducing apoptosis . The compound may also interact with other cellular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Indolinone, 3,3-diallyl-1-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its diallyl and phenyl substituents provide unique interactions with molecular targets, distinguishing it from other indolinone derivatives.

Properties

CAS No.

19048-20-5

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

1-phenyl-3,3-bis(prop-2-enyl)indol-2-one

InChI

InChI=1S/C20H19NO/c1-3-14-20(15-4-2)17-12-8-9-13-18(17)21(19(20)22)16-10-6-5-7-11-16/h3-13H,1-2,14-15H2

InChI Key

ZAEAFXXRGMLYMD-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C

Origin of Product

United States

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